α-マルトース

説明

Maltodextrin is a polysaccharide that is commonly used as a food additive. It is produced from starch by partial hydrolysis and is usually found as a white hygroscopic spray-dried powder. Maltodextrin is easily digestible, being absorbed as rapidly as glucose, and might be either moderately sweet or almost flavorless. It is used in a variety of food products, including soft drinks and candy, and as a thickener or filler in other processed foods .

科学的研究の応用

Maltodextrin has a wide range of applications in scientific research:

Chemistry: Used as a carrier for flavors and colors, and as a stabilizer in various chemical formulations.

Biology: Employed in cell culture media as a carbon source and in various biological assays.

Medicine: Utilized in pharmaceuticals as a filler or binder in tablets and capsules.

Industry: Widely used in the food industry as a thickener, filler, and preservative.

作用機序

Target of Action

Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .

Mode of Action

Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .

Result of Action

The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .

生化学分析

Biochemical Properties

Maltodextrin plays a significant role in biochemical reactions. It is extensively used in the food industry, where it is transformed into maltooligosaccharides with maltotetraose as the main product . This process is catalyzed by maltotetraose amylase .

Molecular Mechanism

At the molecular level, maltodextrin exerts its effects through various mechanisms. For instance, maltotetraose amylase, which interacts with maltodextrin, catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides . This process involves binding interactions with maltodextrin and changes in gene expression .

Metabolic Pathways

Maltodextrin is involved in various metabolic pathways. It interacts with enzymes such as maltotetraose amylase

準備方法

Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.

Industrial Production Methods:

Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.

Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into maltodextrin.

Purification: The hydrolyzed product is filtered and purified to remove any impurities.

Spray Drying: The purified maltodextrin solution is then spray-dried to produce a fine powder.

Types of Reactions:

Oxidation: Maltodextrin can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.

Reduction: Although less common, maltodextrin can be reduced to form polyols under specific conditions.

Substitution: Maltodextrin can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, often catalyzed by metal ions such as copper(II) ions.

Reducing Agents: Sodium borohydride or other hydride donors.

Substituting Agents: Various chemical reagents depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Polyols.

Substitution Products: Modified maltodextrins with altered functional properties.

類似化合物との比較

Maltodextrin is often compared with other polysaccharides such as:

Dextrin: Similar to maltodextrin but typically has a higher degree of polymerization and is less sweet.

Corn Syrup Solids: These have a higher dextrose equivalent than maltodextrin, making them sweeter and more soluble.

Cyclodextrin: A cyclic oligosaccharide with different functional properties, often used for encapsulating molecules due to its unique structure .

Uniqueness: Maltodextrin’s unique properties, such as its variable dextrose equivalent and its ability to act as a thickener, stabilizer, and carrier, make it highly versatile in various applications. Its rapid digestibility and ability to provide quick energy distinguish it from other polysaccharides .

特性

IUPAC Name |

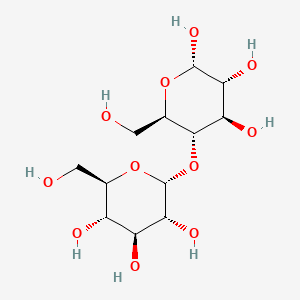

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-ASMJPISFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196313 | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |

| Record name | α-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Starch, soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of maltodextrin?

A1: Maltodextrin, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of maltodextrin?

A2: DE reflects the degree of hydrolysis of starch, influencing maltodextrin's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 maltodextrin exhibits higher viscosity than a DE 16.5-19.5 maltodextrin. []

Q3: Are there specific spectroscopic techniques used to analyze maltodextrin?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of maltodextrin, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does maltodextrin influence the stability of encapsulated compounds?

A4: Maltodextrin acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding maltodextrin to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of maltodextrin affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the maltodextrin matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does maltodextrin affect the physical properties of food products?

A6: Maltodextrin can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with maltodextrin in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is maltodextrin utilized in the food industry?

A7: Maltodextrin finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does maltodextrin have any applications outside the food industry?

A8: While primarily used in food, maltodextrin's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of maltodextrin on athletic performance?

A9: Research suggests that maltodextrin supplementation might enhance athletic performance. For instance, maltodextrin intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is maltodextrin generally considered safe for consumption?

A10: Maltodextrin is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a maltodextrin-containing beverage showed no adverse effects even with long-term or excessive intake. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)